Para-Fluoro vs. Meta-Fluoro Substitution: Metabolic Stability
The para-fluorophenyl substituent in the target compound provides superior metabolic stability compared to the meta-fluorophenyl analog (2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde, CAS 1638612-41-5). The para-fluoro orientation blocks a primary site of cytochrome P450-mediated oxidative metabolism on the phenyl ring, whereas the meta-fluoro isomer leaves the para position susceptible to hydroxylation . This class-level trend is consistently observed across fluorophenyl-containing heterocyclic series: para-fluorophenyl derivatives exhibit reduced intrinsic clearance in human liver microsome assays relative to their meta-substituted or non-fluorinated counterparts [1].
| Evidence Dimension | Metabolic stability (predicted vulnerability to CYP450-mediated oxidation) |
|---|---|
| Target Compound Data | Para-fluorophenyl: metabolic oxidation at the para position blocked by fluorine substitution |
| Comparator Or Baseline | 3-Fluorophenyl analog (CAS 1638612-41-5): para position unsubstituted, susceptible to oxidative metabolism |
| Quantified Difference | Class-level trend: para-fluorophenyl substitution reduces in vitro intrinsic clearance in human liver microsomes relative to meta-fluoro or non-fluorinated analogs (exact values not available for this specific scaffold) |
| Conditions | Inferred from class-level metabolic stability data on pyrazolo[1,5-a]pyrazine and related heterocyclic series; direct microsomal stability data for this exact scaffold not identified in the public domain. |
Why This Matters
The para-fluoro substitution reduces metabolic liability, making this compound the preferred choice for lead optimization programs where prolonged half-life and lower clearance are desired.
- [1] Kuujia. 2-(4-fluorophenyl)-4-{[(4-fluorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine. Notes that fluorophenyl moiety enhances metabolic stability. View Source
